molecular formula C14H18N4O2S B10985154 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B10985154
M. Wt: 306.39 g/mol
InChI Key: WZJWWPOGEHJBLY-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that features a pyrrole ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the thiazole ring, and finally, the acetamide group is added. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

2-[2-[[2-(2,5-dimethylpyrrol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide

InChI

InChI=1S/C14H18N4O2S/c1-9-4-5-10(2)18(9)7-13(20)17-14-16-11(8-21-14)6-12(19)15-3/h4-5,8H,6-7H2,1-3H3,(H,15,19)(H,16,17,20)

InChI Key

WZJWWPOGEHJBLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=NC(=CS2)CC(=O)NC)C

Origin of Product

United States

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